Lithium Citrate

Description

Properties

IUPAC Name |

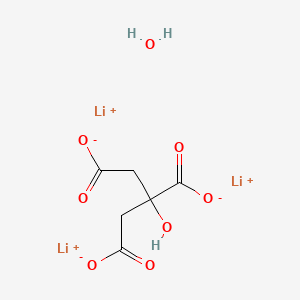

trilithium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSIUCDMWSDDCE-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Li3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883185 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrate: White deliquescent solid; [Merck Index] | |

| Record name | Lithium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

919-16-4, 10377-38-5 | |

| Record name | Lithium citrate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citric acid, lithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trilithium citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3655633623 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Lithium Citrate for Researchers

Introduction

Lithium citrate, the lithium salt of citric acid, is a compound of significant interest in biomedical research and clinical practice. Primarily known for its application as a mood stabilizer in the treatment of bipolar disorder, its therapeutic reach is expanding as research uncovers its neuroprotective and other cellular effects.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental properties of this compound, its mechanisms of action, and key experimental protocols.

Core Properties of this compound

This compound is commercially available in both anhydrous and hydrated forms, most commonly as this compound tetrahydrate.[4][5] It presents as a white, odorless, granular or crystalline powder.[2][4] A key characteristic for its use in aqueous solutions is its high solubility in water.[1][6]

Chemical and Physical Properties

The fundamental chemical and physical properties of anhydrous this compound are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Citations |

| Molecular Formula | C₆H₅Li₃O₇ | [2] |

| Molecular Weight | 209.92 g/mol | [1][2] |

| Appearance | White crystalline powder or granules | [1][2] |

| Odor | Odorless | [2] |

| Melting Point | Decomposes at 105 °C | [2][7] |

| Density | 1.12 g/cm³ | [8] |

| Solubility in Water | Highly soluble | [1][6] |

| pH of Aqueous Solution | Neutral to slightly alkaline | [1] |

| Stability | Stable under standard storage conditions | [1] |

Chemical Identifiers

For unambiguous identification and cross-referencing in databases and literature, the following chemical identifiers are provided for anhydrous this compound.

| Identifier | Value | Citations |

| CAS Number | 919-16-4 | [2] |

| PubChem CID | 13520 | [9] |

| EC Number | 213-045-8 | [7] |

| InChI | InChI=1S/C6H8O7.3Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 | [2] |

| SMILES | [Li+].[Li+].[Li+].O=C([O-])CC(O)(C([O-])=O)CC(=O)[O-] | [7] |

Mechanism of Action and Key Signaling Pathways

While the precise mechanism of action of lithium is still under investigation, it is known to modulate several intracellular signaling pathways.[10][11] Two of the most well-characterized targets are glycogen synthase kinase-3β (GSK-3β) and inositol monophosphatase (IMPase).[10][11]

1. Inhibition of Glycogen Synthase Kinase-3β (GSK-3β) and Activation of the Wnt/β-catenin Pathway

Lithium is a direct inhibitor of GSK-3β.[10] GSK-3β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes. A key function of GSK-3β is to phosphorylate β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[6] By inhibiting GSK-3β, lithium prevents the degradation of β-catenin.[10][12] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator, influencing the expression of genes involved in cell proliferation, survival, and differentiation.[12][13] This signaling cascade is known as the canonical Wnt/β-catenin pathway.[12]

References

- 1. Wnt and lithium: a common destiny in the therapy of nervous system pathologies? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Parkinson’s Disease: Potential Actions of Lithium by Targeting the WNT/β-Catenin Pathway, Oxidative Stress, Inflammation and Glutamatergic Pathway [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

- 8. Lithium enhanced cell proliferation and differentiation of mesenchymal stem cells to neural cells in rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of GSK-3β Activity with Lithium In Vitro Attenuates Sepsis-Induced Changes in Muscle Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Targeted proteins involved in the neuroprotective effects of this compound | Torshin | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 12. medrxiv.org [medrxiv.org]

- 13. Activation of Wnt/β‐catenin signaling by lithium chloride attenuates d‐galactose‐induced neurodegeneration in the auditory cortex of a rat model of aging - PMC [pmc.ncbi.nlm.nih.gov]

lithium citrate mechanism of action in neuronal cells

An In-depth Technical Guide on the Core Mechanism of Action of Lithium Citrate in Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lithium has been a cornerstone in the treatment of bipolar disorder for decades, yet its precise molecular mechanisms of action remain a subject of intensive investigation. Its therapeutic and neuroprotective effects are not attributed to a single target but rather to its ability to modulate multiple intracellular signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its effects on neuronal cells. We will dissect its primary interactions with key enzymes such as Glycogen Synthase Kinase-3 (GSK-3) and Inositol Monophosphatase (IMPase), and the subsequent downstream consequences on the Wnt/β-catenin pathway, neurotrophic factor expression, regulation of apoptosis, and induction of autophagy. This document consolidates quantitative data, details relevant experimental protocols, and provides visual representations of the critical signaling cascades to offer a comprehensive resource for the scientific community.

Core Mechanism 1: Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

One of the most extensively studied mechanisms of lithium action is the inhibition of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase that plays a pivotal role in a vast number of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Lithium inhibits GSK-3 through both direct and indirect pathways.

Direct Inhibition

Lithium directly inhibits GSK-3 by competing with magnesium ions (Mg²⁺), which are essential co-factors for GSK-3's kinase activity.[3][4] The similar ionic radii of lithium (0.076 nm) and magnesium (0.072 nm) are thought to facilitate this competitive interaction at the magnesium-binding site of the enzyme.[5] This direct inhibition is considered a key component of lithium's therapeutic action.[6]

Indirect Inhibition

In addition to direct competition, lithium indirectly inhibits GSK-3 by promoting its inhibitory phosphorylation at specific serine residues (Ser21 on GSK-3α and Ser9 on GSK-3β).[2][7][8] This is primarily achieved through the activation of the protein kinase Akt (also known as Protein Kinase B).[1][5] Lithium enhances Akt activity by disrupting the formation of a signaling complex composed of Akt, β-arrestin 2, and the phosphatase PP2A, which normally dephosphorylates and inactivates Akt.[6][9] By preventing Akt dephosphorylation, lithium maintains Akt in an active state, leading to increased inhibitory phosphorylation of GSK-3.[3][6]

Core Mechanism 2: The Inositol Depletion Hypothesis

Another primary mechanism is the "inositol depletion hypothesis," which posits that lithium's therapeutic effects stem from its inhibition of inositol monophosphatase (IMPase) and other related phosphomonoesterases.[10][11][12]

Inhibition of Inositol Monophosphatase (IMPase)

IMPase is a crucial enzyme in the phosphatidylinositol (PI) signaling pathway, responsible for recycling inositol by dephosphorylating inositol monophosphates.[10] Lithium is an uncompetitive inhibitor of IMPase.[13] By inhibiting this enzyme, lithium leads to an accumulation of inositol monophosphate and a subsequent depletion of free myo-inositol.[14][15] This reduction in the intracellular inositol pool is thought to dampen the PI signaling cascade, which is presumed to be hyperactive in certain pathological states.[10] A key consequence of inositol depletion is the decreased level of myo-inositol-1,4,5-triphosphate (IP₃), a critical second messenger that mobilizes intracellular calcium.[14][15]

Induction of Autophagy

The reduction of inositol and IP₃ levels by lithium has been shown to induce macroautophagy, a cellular process for degrading and recycling long-lived proteins and damaged organelles.[14][15] This effect is significant because it is independent of the mammalian target of rapamycin (mTOR), a primary negative regulator of autophagy.[14] By activating this mTOR-independent pathway, lithium can enhance the clearance of aggregate-prone proteins, such as mutant huntingtin and α-synuclein, which are implicated in various neurodegenerative diseases.[14][15]

Modulation of the Wnt/β-catenin Signaling Pathway

The inhibition of GSK-3 by lithium directly impacts the canonical Wnt/β-catenin signaling pathway.[16][17] In the absence of a Wnt signal (the "off" state), GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1] This keeps cytoplasmic β-catenin levels low. When lithium inhibits GSK-3, it mimics the activation of the Wnt pathway.[16] β-catenin is no longer phosphorylated and degraded; it accumulates in the cytoplasm and translocates to the nucleus.[18] In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of numerous target genes involved in neurogenesis, cell survival, and synaptic plasticity.[13][16]

Downstream Effects on Neuroprotection and Gene Expression

The primary mechanisms of GSK-3 and IMPase inhibition trigger a cascade of downstream effects that contribute to lithium's overall neuroprotective profile.

Upregulation of Neurotrophic Factors

Lithium treatment has been shown to increase the expression of key neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF).[12][19][20] This effect is partly mediated by the GSK-3/β-catenin pathway and the activation of transcription factors like CREB (cAMP response element-binding protein).[18][19][21] Studies have found that lithium specifically increases the transcription of BDNF promoter IV.[22][23] Increased BDNF levels promote neuronal survival, neurogenesis, and synaptic plasticity, which are crucial for long-term mood stabilization and cognitive function.[12][23]

Regulation of Apoptotic Factors

Lithium modulates the expression of genes involved in apoptosis. It upregulates the expression of anti-apoptotic proteins such as Bcl-2, which stabilizes the mitochondrial membrane and prevents the activation of apoptotic cascades.[8][12][18][22] Concurrently, lithium has been found to decrease the expression of pro-apoptotic proteins, including Bax, Bad, and caspase-3, further shifting the cellular balance towards survival.[22]

Data Presentation

Table 1: Quantitative Data on Lithium's Molecular Interactions

| Parameter | Target Enzyme | Value | Cell/System Type | Reference |

| Inhibition Constant (Ki) | GSK-3β | ~2.0 mM | In vitro | [5] |

| GSK-3α | ~3.5 mM | In vitro | [5] | |

| IC50 | GSK-3 | ~1.0 mM | In vitro (at typical intracellular Mg²⁺) | [2] |

| Therapeutic Serum Concentration | - | 0.5 - 1.2 mM | Human Patients | [5][7] |

| Experimental Concentration | GSK-3 | 0.5 mM | C2C12 Myotubes | [7] |

| BDNF Expression | 1 mM & 2 mM | Rat Hippocampal Neurons | [22] | |

| Autophagy Induction | 10 mM | COS-7 Cells | [24] | |

| Change in Protein/Gene Level | p-GSK3β (Ser9) | +2.5-fold | C2C12 Myotubes (0.5 mM LiCl) | [7] |

| Total β-catenin | Increased | C2C12 Myotubes (0.5 mM LiCl) | [7] | |

| BDNF Exon IV mRNA | +98% | Rat Hippocampal Neurons (2 mM Li) | [22] | |

| IP₃ Levels | Decreased | COS-7 Cells (10 mM LiCl) | [15][24] |

Experimental Protocols

Protocol for GSK-3 Activity Assay

A common method to assess GSK-3 activity is through an enzyme-linked spectrophotometric assay or by measuring the phosphorylation of a known GSK-3 substrate.[7]

-

Cell Lysis: Treat neuronal cells with this compound at desired concentrations (e.g., 0.5-10 mM) for a specified duration. Harvest cells and lyse in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.[4]

-

Immunoprecipitation (Optional): Incubate lysates with an anti-GSK-3β antibody to isolate the enzyme.

-

Kinase Reaction: Add a GSK-3-specific substrate (e.g., a synthetic peptide like PRIME-GSK3tide) and ATP to the lysates or immunoprecipitated enzyme.

-

Detection:

-

Spectrophotometry: If using a coupled-enzyme assay, the production of ADP is linked to a reaction that can be measured spectrophotometrically.[7]

-

Western Blot: Measure the phosphorylation of the substrate using a phospho-specific antibody.

-

-

Data Analysis: Normalize GSK-3 activity to the total amount of GSK-3 protein, determined by Western blot.

Protocol for Inositol Monophosphatase (IMPase) Inhibition Assay

The effect of lithium on IMPase is typically measured by quantifying the levels of inositol phosphates.[15][24]

-

Cell Culture and Treatment: Culture neuronal cells (e.g., COS-7) and treat with this compound (e.g., 10 mM) and/or a specific IMPase inhibitor like L-690,330 as a positive control.[15] A receptor agonist (e.g., bradykinin) can be used to stimulate the PI cycle.[24]

-

Metabolite Extraction: Terminate the reaction and extract water-soluble metabolites, including inositol phosphates, using an appropriate acid precipitation method (e.g., perchloric acid).

-

Quantification of IP₃: Neutralize the extracts and measure IP₃ levels using a competitive binding assay kit according to the manufacturer's instructions.[24]

-

Quantification of IP₁/IP₂: Inositol mono- and bis-phosphates can be measured using high-performance liquid chromatography (HPLC) or other mass spectrometry-based methods.[15]

-

Data Analysis: Compare the levels of IP₃, IP₁, and IP₂ in lithium-treated cells to control cells. Inhibition of IMPase should result in decreased IP₃ (due to depletion of the inositol pool for resynthesis) and increased IP₁/IP₂.[15]

Protocol for Western Blotting to Assess Protein Expression and Phosphorylation

Western blotting is used to quantify changes in total protein levels (e.g., β-catenin, BDNF, Bcl-2) and phosphorylation status (e.g., p-GSK-3 Ser9).[7]

Conclusion

The mechanism of action of this compound in neuronal cells is multifaceted, converging on the inhibition of two critical enzymes: GSK-3 and IMPase. These primary actions initiate a broad spectrum of downstream effects, including the activation of the Wnt/β-catenin pathway, enhanced expression of neurotrophic and anti-apoptotic factors, and the induction of mTOR-independent autophagy. This complex interplay of signaling events ultimately promotes neuronal resilience, plasticity, and survival. A thorough understanding of these intricate pathways is essential for the development of novel therapeutic strategies and for optimizing the clinical use of lithium in treating neuropsychiatric and neurodegenerative disorders.

References

- 1. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. researchgate.net [researchgate.net]

- 4. GSK3 inhibition with low dose lithium supplementation augments murine muscle fatigue resistance and specific force production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of GSK3 by lithium, from single molecules to signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Neuroprotective action of lithium in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inositol monophosphatase, the putative therapeutic target for lithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotective Effects of Lithium: Implications for the Treatment of Alzheimer’s Disease and Related Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Lithium induces autophagy by inhibiting inositol monophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rupress.org [rupress.org]

- 16. Wnt and lithium: a common destiny in the therapy of nervous system pathologies? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Novel Insights into Lithium's Mechanism of Action: Neurotrophic and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Is lithium neuroprotective? An updated mechanistic illustrated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Acute and chronic effects of lithium on BDNF and GDNF mRNA and protein levels in rat primary neuronal, astroglial and neuroastroglia cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Mechanisms of Lithium Action: The Old and New Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Lithium-induced neuroprotection is associated with epigenetic modification of specific BDNF gene promoter and altered expression of apoptotic-regulatory proteins [frontiersin.org]

- 23. Lithium & Brain Derived Neurotrophic Factor | Psychiatry Redefined [psychiatryredefined.org]

- 24. Lithium induces autophagy by inhibiting inositol monophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

The Scientific Odyssey of Lithium Citrate: A Technical Guide to its Discovery and Enduring Legacy in Medicine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal moments in the discovery and scientific history of lithium citrate, a simple salt that revolutionized the treatment of bipolar disorder. From its early, serendipitous observations to rigorous clinical validation and the elucidation of its complex molecular mechanisms, this document provides a comprehensive overview for professionals in the field of drug development and neuroscience.

Early History and Serendipitous Rediscovery

Lithium salts first entered the medical landscape in the 19th century as a treatment for gout, based on the theory that they could dissolve uric acid crystals.[1][2] However, it was the astute observations of Australian psychiatrist John Cade in 1949 that marked a paradigm shift in psychiatry.[1][2] Investigating a hypothesis that a toxic substance in the urine of manic patients contributed to their condition, Cade performed a series of experiments on guinea pigs.[3] He observed that injecting the animals with lithium urate, and subsequently lithium carbonate, induced a state of lethargy and unresponsiveness.[3][4] This led him to hypothesize that lithium salts might have a calming effect on "psychotic excitement."[1][2]

John Cade's Pioneering Clinical Study (1949)

In his seminal 1949 paper, "Lithium Salts in the Treatment of Psychotic Excitement," John Cade detailed his findings from an open-label trial at the Bundoora Repatriation Mental Hospital in Melbourne.[1][5] This study, though lacking a control group by modern standards, was a landmark in psychopharmacology.[5]

Experimental Protocol: Cade (1949)

-

Objective: To investigate the therapeutic effect of lithium salts in patients with "psychotic excitement."

-

Study Design: Open-label, uncontrolled case series.[5]

-

Participants: 19 male patients from a psychiatric hospital for war veterans.[6] The patients were categorized as follows:

-

Intervention: Administration of a freshly prepared 0.5% solution of this compound, with the dosage gradually increased. The most common dosage was "20 grains three times a day."[6] In some cases, treatment was switched to lithium carbonate due to better tolerability.[6]

-

Assessment of Efficacy: Clinical observation of changes in "psychotic excitement." Standardized rating scales for mania were not yet developed.

-

Key Findings: Cade reported a remarkable calming effect in all 10 patients with mania, with some able to be discharged after years of hospitalization.[1][2] He noted no fundamental improvement in patients with schizophrenia, although some experienced a reduction in excitement.[5] There was no discernible effect in patients with melancholia.[6]

Quantitative Data from Cade's 1949 Study

| Patient Group | Number of Patients | Intervention | Reported Outcome |

| Mania | 10 | This compound / Carbonate | "Remarkable" calming effect in all patients.[1][2] |

| Dementia Praecox | 6 | This compound | No "fundamental improvement," some reduction in excitement.[5] |

| Melancholia | 3 | This compound | No discernible effect.[6] |

The Dawn of Controlled Clinical Trials: Mogens Schou's Contributions

Following Cade's groundbreaking work, the scientific investigation of lithium's therapeutic properties moved to Denmark, led by psychiatrist Mogens Schou. Recognizing the need for more rigorous evidence, Schou conducted the first randomized controlled trial (RCT) of lithium for the treatment of mania, a pioneering effort in psychiatric research at the time.[2][7]

Schou's Randomized Controlled Trial (1954)

Published in 1954, Schou's study, "The Treatment of Manic Psychoses by the Administration of Lithium Salts," provided the first placebo-controlled evidence of lithium's efficacy.[8]

Experimental Protocol: Schou (1954)

-

Objective: To determine the efficacy of lithium salts in treating manic psychoses in a controlled setting.

-

Study Design: Randomized, placebo-controlled, crossover trial.[2]

-

Participants: The study included patients with manic psychosis.

-

Intervention: Patients were randomized to receive either lithium or a placebo. The specific dosages and duration of the treatment and placebo periods in the crossover design are not detailed in the available search results.

-

Assessment of Efficacy: Clinical assessment of manic symptoms. As with Cade's study, standardized rating scales were not yet in common use.

-

Key Findings: The study demonstrated a clear therapeutic effect of lithium compared to placebo in the treatment of mania.[7]

Establishing Prophylaxis: The Baastrup and Schou Study (1967)

A further landmark contribution came in 1967 when Poul Baastrup and Mogens Schou published their study on the prophylactic (preventative) effects of lithium in recurrent affective disorders.[9] This study was instrumental in establishing lithium as a long-term mood stabilizer.[9]

Experimental Protocol: Baastrup and Schou (1967)

-

Objective: To investigate the prophylactic efficacy of lithium in preventing relapses of mania and depression in patients with recurrent affective disorders.

-

Study Design: A long-term observational study comparing the frequency of episodes before and during lithium treatment.

-

Participants: 88 patients with recurrent mania or depression.[9]

-

Intervention: Continuous administration of lithium.

-

Assessment of Efficacy: Comparison of the frequency and duration of manic and depressive episodes before and during lithium treatment.

-

Key Findings: The study demonstrated a dramatic reduction in the frequency of both manic and depressive episodes during lithium treatment.[9] This prophylactic effect was observed in patients with both unipolar and bipolar presentations.[9]

Quantitative Data from Baastrup and Schou's 1967 Prophylactic Study

| Parameter | Before Lithium Treatment | During Lithium Treatment |

| Relapse Frequency | High (specific rates not detailed in search results) | Markedly reduced[9] |

| Time Ill | Significantly longer | Significantly shorter[9] |

Elucidating the Molecular Mechanisms of Action

For decades, the precise molecular mechanisms by which lithium exerts its mood-stabilizing effects remained elusive. Research has since revealed that lithium's therapeutic actions are multifaceted, involving the modulation of several intracellular signaling pathways. Two of the most well-characterized targets are Glycogen Synthase Kinase 3 (GSK-3) and the inositol phosphate signaling pathway.

Inhibition of Glycogen Synthase Kinase 3 (GSK-3)

GSK-3 is a serine/threonine kinase implicated in a wide range of cellular processes, including neuronal development, metabolism, and apoptosis. Lithium directly and indirectly inhibits GSK-3 activity.

-

Direct Inhibition: Lithium competes with magnesium ions (Mg2+), which are essential cofactors for GSK-3's enzymatic activity.

-

Indirect Inhibition: Lithium promotes the phosphorylation of GSK-3 at a specific serine residue, which inactivates the enzyme. This is achieved through the activation of the protein kinase Akt.

References

- 1. researchgate.net [researchgate.net]

- 2. The history of lithium therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Lithium: Discovered, Forgotten and Rediscovered [inhn.org]

- 5. psychiatryonline.org [psychiatryonline.org]

- 6. British contributions to the therapeutic use of John Cade's lithium | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 7. Mogens Schou - Wikipedia [en.wikipedia.org]

- 8. The treatment of manic psychoses by the administration of lithium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. garfield.library.upenn.edu [garfield.library.upenn.edu]

preliminary investigation into lithium citrate's neuroprotective effects

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preliminary yet promising neuroprotective effects of lithium citrate. The following sections provide a comprehensive overview of the current understanding of its mechanisms of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanisms of Neuroprotection

Lithium's neuroprotective effects are multifaceted, primarily attributed to its modulation of several intracellular signaling pathways. The most extensively studied mechanisms involve the inhibition of two key enzymes: Glycogen Synthase Kinase-3β (GSK-3β) and Inositol Monophosphatase (IMPase).[1]

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, including neuronal apoptosis and the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[2] Lithium directly and indirectly inhibits GSK-3β, leading to a cascade of neuroprotective downstream effects.[3] This inhibition is considered a central mechanism for its therapeutic potential in neurodegenerative disorders.[4]

Inositol Monophosphatase (IMPase) Inhibition: Lithium also inhibits IMPase, an enzyme in the phosphoinositide signaling pathway.[5][6] This inhibition can affect various downstream signaling cascades, contributing to its overall effects on neuronal function and survival.[7]

Beyond these primary targets, lithium has been shown to enhance the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), reduce oxidative stress, and modulate inflammatory responses, all of which contribute to its neuroprotective profile.[1][2][8]

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative findings from various studies investigating the neuroprotective effects of lithium salts, including this compound.

Table 1: In Vitro Studies on Lithium's Neuroprotective Effects

| Cell Model | Lithium Salt & Concentration | Outcome Measure | Result | Citation |

| Cerebellar Granular Neurons (CGNs) | This compound (0.2 mM) | Neuronal Survival (glutamate-induced stress) | ~30% increase in survival (p < 0.003) | [9][10] |

| PC12 Neuronal Cells | Lithium | Cell Death (ATP-induced) | Prevention of ATP-induced cell death | [11] |

| C2C12 Myoblasts | Lithium Chloride (0.5 mM) | GSK-3β Activity | Significant reduction (-86%, p < 0.001) | [12] |

| Human Lymphoblasts | Lithium (10 mM) | Myo-inositol Levels | Decreased myo-inositol levels | [13] |

Table 2: In Vivo Animal Studies on Lithium's Neuroprotective Effects

| Animal Model | Lithium Salt & Administration | Key Pathological Feature | Outcome | Citation |

| 3xTg-AD Mice | Lithium Chloride (30-day treatment) | Hyperphosphorylated Tau (p-tau) in Dentate Gyrus | Reduction in p-tau levels (p < 0.001) | [14] |

| 3xTg-AD Mice | Lithium Chloride (30-day treatment) | Peak Ca²⁺ Response | 37% reduction (p < 0.05) | [14] |

| APPSwDI/NOS2−/− Mice | Lithium (in diet for 8 months) | Hyperphosphorylated Tau (AT8 and AT180) | Significant reduction | [15][16] |

| APPSwDI/NOS2−/− Mice | Lithium (in diet for 8 months) | Amyloid-β (Aβ) Deposition (histological) | Significant increase | [15][16] |

| Traumatic Brain Injury (TBI) Mice | Lithium Chloride (1.5 mEq/kg, IP) | Aβ42 Levels (hippocampus) | Attenuation of TBI-induced increase (p < 0.05) | [17][18] |

| Parkinson's Disease Mouse Model | Low-dose Lithium | Motor Impairment | Prevention of motor impairment | [19] |

Table 3: Human Clinical Studies on Lithium's Effects on Cognition

| Participant Group | Lithium Administration | Cognitive Outcome Measure | Result | Citation |

| Amnestic Mild Cognitive Impairment (aMCI) | Lithium (long-term) | Mini Mental State Examination (MMSE) | Higher scores in lithium group (25.5 vs 18.3, p = 0.04) | [20] |

| aMCI | Lithium (long-term) | Phonemic Verbal Fluency Test | Better performance in lithium group (34.4 vs 11.6, p < 0.001) | [20] |

| Mild Cognitive Impairment (MCI) and Alzheimer's Disease (AD) | Lithium | Cognitive Decline (meta-analysis) | Significantly decreased decline (SMD = -0.41, p = 0.04) | [21] |

| Parkinson's Disease | Lithium (serum levels 0.21-0.56 mmol/L) | Serum Neurofilament Light (NfL) | Significant reduction (-12.8%) | [8] |

Experimental Protocols

This section provides an overview of the methodologies employed in the cited research.

In Vitro Neuroprotection Assay (Glutamate-Induced Stress Model)

This protocol is based on the methodology described for assessing the neuroprotective effects of lithium salts on cultured cerebellar granular neurons (CGNs).[9][10]

-

Cell Culture:

-

Isolate and culture CGNs from neonatal rats.

-

Plate neurons on poly-L-lysine coated dishes and maintain in a suitable culture medium (e.g., Basal Medium Eagle supplemented with serum, glucose, and antibiotics).

-

Allow neurons to mature for a specified period (e.g., 7-10 days).

-

-

Lithium Treatment:

-

Prepare stock solutions of this compound in sterile, deionized water.

-

On the day of the experiment, dilute the stock solution to final concentrations (e.g., 0.1, 0.2, 0.5, and 1 mM) in the culture medium.

-

Replace the existing medium with the lithium-containing medium and incubate for a predetermined duration (e.g., 24 hours).

-

-

Induction of Glutamate-Induced Stress:

-

Prepare a stock solution of glutamate.

-

After lithium pre-treatment, expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for a specific time (e.g., 15-30 minutes).

-

-

Assessment of Neuronal Survival:

-

Following glutamate exposure, wash the cells and replace the medium with fresh, glutamate-free medium.

-

Incubate for a recovery period (e.g., 24 hours).

-

Quantify neuronal survival by direct cell counting of intact neurons in multiple fields of view using a phase-contrast microscope. Alternatively, use viability assays such as MTT or LDH release assays.

-

-

Data Analysis:

-

Express neuronal survival as a percentage of the control (untreated) cultures.

-

Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed neuroprotective effects.

-

In Vivo Assessment in an Alzheimer's Disease Mouse Model (3xTg-AD)

This protocol is a generalized representation of studies using transgenic mouse models of Alzheimer's disease.[14]

-

Animal Model and Treatment:

-

Use a well-characterized transgenic mouse model of AD, such as the 3xTg-AD mouse, which develops both amyloid plaques and tau pathology.

-

House animals under standard laboratory conditions with ad libitum access to food and water.

-

Administer lithium chloride (LiCl) or a placebo control to the mice. This can be done through drinking water, diet, or intraperitoneal injections for a specified duration (e.g., 30 days).

-

-

Behavioral Testing:

-

Conduct a battery of behavioral tests to assess cognitive function. Examples include the Morris water maze for spatial learning and memory, and the Y-maze for working memory.

-

-

Tissue Collection and Preparation:

-

At the end of the treatment period, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Harvest the brains and process them for either biochemical analysis or immunohistochemistry.

-

-

Biochemical Analysis:

-

Homogenize brain tissue (e.g., hippocampus and cortex) to extract proteins.

-

Measure levels of Aβ40 and Aβ42 using Enzyme-Linked Immunosorbent Assays (ELISAs).

-

Analyze levels of total and phosphorylated tau using Western blotting with specific antibodies (e.g., AT8 for pSer202/Thr205).

-

-

Immunohistochemistry:

-

Section the fixed brain tissue and perform immunohistochemical staining for amyloid plaques (using antibodies like 4G8 or 6E10) and hyperphosphorylated tau.

-

Quantify the plaque burden and tau pathology using image analysis software.

-

-

Data Analysis:

-

Compare the behavioral and pathological outcomes between the lithium-treated and placebo groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

GSK-3β Activity Assay

This protocol provides a general workflow for measuring GSK-3β activity.[22]

-

Sample Preparation:

-

Prepare cell lysates or tissue homogenates in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Immunoprecipitation:

-

Incubate the lysate with an anti-GSK-3β antibody to specifically capture the enzyme.

-

Add protein A/G-agarose beads to pull down the antibody-enzyme complex.

-

Wash the beads several times to remove non-specific binding.

-

-

Kinase Reaction:

-

Resuspend the beads in a kinase reaction buffer containing a GSK-3β substrate (e.g., a synthetic peptide like phospho-glycogen synthase peptide-2) and ATP.

-

Incubate the reaction mixture at 30°C for a specified time to allow for phosphorylation of the substrate.

-

-

Detection of Phosphorylation:

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

ELISA-based assays: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

-

-

-

Data Analysis:

-

Calculate the GSK-3β activity based on the amount of phosphorylated substrate produced.

-

Normalize the activity to the amount of protein in the sample.

-

Visualizations

Signaling Pathways

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow

Caption: General experimental workflow for investigating this compound's neuroprotective effects.

References

- 1. Neuroprotective Effects of Lithium: Implications for the Treatment of Alzheimer’s Disease and Related Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lithium and neuroprotection: translational evidence and implications for the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]

- 4. Lithium and neuroprotection: translational evidence and implications for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted proteins involved in the neuroprotective effects of this compound | Torshin | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 6. Increased inositol-monophosphatase activity by lithium treatment in bipolar patients [pubmed.ncbi.nlm.nih.gov]

- 7. Structure of inositol monophosphatase, the putative target of lithium therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medrxiv.org [medrxiv.org]

- 9. Neuroprotective properties of lithium salts during glutamate-induced stress | Pronin | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 10. Neuroprotective properties of lithium salts during glutamate-induced stress | Pronin | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 11. Lithium-induced neuroprotective activity in neuronal and microglial cells: A purinergic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. digitalcommons.andrews.edu [digitalcommons.andrews.edu]

- 14. researchgate.net [researchgate.net]

- 15. Lithium Treatment of APPSwDI/NOS2−/− Mice Leads to Reduced Hyperphosphorylated Tau, Increased Amyloid Deposition and Altered Inflammatory Phenotype | PLOS One [journals.plos.org]

- 16. Lithium Treatment of APPSwDI/NOS2−/− Mice Leads to Reduced Hyperphosphorylated Tau, Increased Amyloid Deposition and Altered Inflammatory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lithium Reduces BACE1 Overexpression, Beta Amyloid Accumulation, and Spatial Learning Deficits in Mice with Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Lithium prevents parkinsonian behavioral and striatal phenotypes in an aged parkin mutant transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Revisiting global cognitive and functional state 13 years after a clinical trial of lithium for mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Inhibition of GSK-3β Activity with Lithium In Vitro Attenuates Sepsis-Induced Changes in Muscle Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Lithium Citrate in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of lithium citrate in various animal models. It is designed to be a valuable resource for researchers and professionals involved in the development of drugs containing lithium. This document summarizes key pharmacokinetic parameters, details common experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of lithium's behavior in preclinical studies.

Introduction to Lithium Pharmacokinetics

Lithium, a simple monovalent cation, has been a cornerstone in the treatment of bipolar disorder for decades. Its therapeutic efficacy is intricately linked to its narrow therapeutic window, making a thorough understanding of its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—critically important. Lithium is not metabolized and is primarily excreted by the kidneys.[1] Animal models are indispensable for elucidating the pharmacokinetic profile of lithium salts, such as this compound, before they can be safely administered to humans. This guide focuses on the pharmacokinetic characteristics of this compound observed in common animal models.

Pharmacokinetic Parameters of Lithium in Animal Models

The following tables summarize key pharmacokinetic parameters of lithium in rats and mice. It is important to note that much of the published research has utilized lithium chloride, and direct comparative data for this compound is limited. The data presented here is compiled from various studies and should be interpreted with consideration of the specific lithium salt and experimental conditions used.

Table 1: Pharmacokinetic Parameters of Lithium in Rats

| Parameter | Value | Animal Model | Lithium Salt | Administration Route | Source |

| Half-life (t½) | 1.73 - 3.85 hours | Sprague Dawley Rat | Lithium Carbonate | Intraperitoneal | [2] |

| Time to Peak (Tmax) | ~24 hours (Brain) | Sprague Dawley Rat | Lithium Carbonate | Intraperitoneal | [2] |

| Bioavailability | - | - | - | - | - |

| Area Under the Curve (AUC) | - | - | - | - | - |

Note: Data for this compound specifically in rats is sparse in the reviewed literature. The provided data for lithium carbonate offers an approximation of lithium's pharmacokinetic profile in this species.

Table 2: Pharmacokinetic Parameters of Lithium in Mice

| Parameter | Value | Animal Model | Lithium Salt | Administration Route | Source |

| Half-life (t½) | ~3.5 hours | C57BL Mouse | Lithium Chloride | Subcutaneous | [3] |

| Time to Peak (Tmax) | - | - | - | - | - |

| Bioavailability | - | - | - | - | - |

| Area Under the Curve (AUC) | - | - | - | - | - |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic data. This section outlines the key methodologies for oral administration of this compound, blood sample collection, and bioanalytical analysis.

Oral Administration of this compound (Oral Gavage)

Oral gavage is a common and precise method for administering a specific dose of a substance directly into the stomach of a rodent.

Materials:

-

This compound solution of a known concentration

-

Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[4]

-

Syringes

-

Animal scale

-

Personal Protective Equipment (PPE)

Procedure (Rat):

-

Animal Preparation: Weigh the rat to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[4]

-

Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the animal's mouth and the end at the last rib. Mark the needle at the level of the incisors to prevent over-insertion.[5]

-

Restraint: Securely restrain the rat to immobilize its head and align the esophagus for smooth passage of the gavage needle.

-

Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the pharynx. The animal will naturally swallow, allowing the needle to slide into the esophagus. Do not force the needle.[5]

-

Administration: Once the needle is correctly positioned, slowly and smoothly administer the this compound solution.

-

Withdrawal and Monitoring: Carefully withdraw the gavage needle and return the animal to its cage. Monitor the animal for any signs of distress.[5]

Procedure (Mouse):

-

Animal Preparation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[6]

-

Gavage Needle Measurement: Measure the insertion depth by placing the gavage needle alongside the mouse, from the mouth to the last rib, and marking the needle at the incisors.[6]

-

Restraint: Properly restrain the mouse by scruffing the neck to immobilize the head and straighten the esophagus.

-

Insertion: Gently introduce the gavage needle into the mouth and advance it over the tongue into the esophagus. The mouse's swallowing reflex will aid in this process.

-

Administration: Slowly administer the this compound solution.

-

Withdrawal and Monitoring: Remove the gavage needle and observe the mouse for any adverse reactions.

Blood Sample Collection

Serial blood sampling is essential for constructing a pharmacokinetic profile. The submandibular vein (cheek) bleed is a common and minimally invasive technique for collecting multiple small blood samples from a single mouse.

Materials:

-

Lancets

-

Heparinized capillary tubes or microtubes

-

Gauze

-

Anesthetic (if required for terminal bleed)

-

PPE

Procedure (Mouse - Serial Bleeding):

-

Restraint: Properly restrain the mouse.

-

Puncture: Puncture the submandibular vein with a lancet.

-

Collection: Collect the blood droplets into a heparinized tube. A volume of approximately 30 μl can be collected at each time point.[6]

-

Hemostasis: Apply gentle pressure with gauze to stop the bleeding.

-

Timing: Collect samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) to capture the absorption, distribution, and elimination phases. For later time points, alternative methods like retro-orbital bleeding (under anesthesia) or a terminal cardiac puncture can be used to obtain a final sample.[6]

Bioanalytical Method: Atomic Absorption Spectrometry

Atomic Absorption Spectrometry (AAS) is a widely used and reliable method for quantifying lithium concentrations in biological samples.

Materials:

-

Atomic Absorption Spectrometer

-

Hollow cathode lamp for lithium

-

Nitric acid

-

Lithium standards

-

Centrifuge

-

Micropipettes

-

PPE

Procedure:

-

Sample Preparation:

-

Standard Curve Preparation: Prepare a series of lithium standards of known concentrations in a matrix that mimics the biological sample (e.g., deproteinized serum or diluted nitric acid).

-

AAS Analysis:

-

Set up the AAS instrument with the lithium hollow cathode lamp and optimize the instrument parameters (wavelength, slit width, etc.).

-

Aspirate the prepared standards and samples into the flame or graphite furnace of the spectrometer.

-

Measure the absorbance of each standard and sample.

-

-

Quantification: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the lithium concentration in the unknown samples.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways of Lithium

Lithium exerts its therapeutic effects through various signaling pathways. Two of the most well-characterized targets are Glycogen Synthase Kinase 3 (GSK-3) and Inositol Monophosphatase (IMPase).

Caption: Signaling pathways of lithium, illustrating direct inhibition of GSK-3β and IMPase.

Experimental Workflow for a Pharmacokinetic Study

A typical pharmacokinetic study follows a structured workflow from animal preparation to data analysis.

Caption: Experimental workflow for a typical pharmacokinetic study of this compound in animal models.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetics of this compound in animal models. The presented data, while highlighting a need for more specific research on the citrate salt, offers valuable insights for designing and interpreting preclinical studies. The detailed experimental protocols and visual representations of key pathways serve as practical tools for researchers in the field of drug development. A thorough and consistent approach to these preclinical evaluations is paramount for the successful and safe translation of lithium-based therapies to clinical use.

References

A Technical Guide to Foundational Research on Lithium Citrate and GSK-3β Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of Glycogen Synthase Kinase-3β (GSK-3β) inhibition by lithium citrate. It provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the intricate signaling pathways involved. This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development and neuroscience.

Quantitative Analysis of Lithium's Inhibition of GSK-3β

Lithium's inhibitory effect on GSK-3β is multifaceted, involving both direct and indirect mechanisms. The following tables summarize the key quantitative parameters that define this interaction.

| Parameter | Value | Cell/System | Reference |

| IC50 (GSK-3β) | ~1-2 mM | In vitro | [1](2) |

| 2.0 mM | In vitro | [3](4) | |

| IC50 (GSK-3α) | 3.5 mM | In vitro | [3](4) |

| Ki (inhibition constant) | ~1-2 mM | In vitro | [1](2) |

| Mechanism of Direct Inhibition | Competitive with Mg2+ | In vitro | [5](5) |

| Lithium Concentration | Effect on p-GSK-3β (Ser9) | Cell Type | Reference |

| 1.25 mM | 150.8 ± 4.0% increase | Cortical neurons | [6](7) |

| 2.5 mM | 203.9 ± 3.1% increase | Cortical neurons | [6](7) |

| 5.0 mM | 264.4 ± 5.2% increase | Cortical neurons | [6](7) |

| 7.5 mM | 355.7 ± 7.3% increase | Cortical neurons | [6](7) |

| 5-10 mM | >80% inhibition of enzymatic activity | In vitro | [8](9) |

| 25 mM | Increased β-catenin protein levels | Porcine myoblasts | [10](11) |

Signaling Pathways Modulated by Lithium

Lithium exerts its effects by modulating key intracellular signaling pathways, primarily the Wnt/β-catenin and Akt pathways.

Wnt/β-catenin Signaling Pathway

In the canonical Wnt pathway, GSK-3β is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Lithium, by inhibiting GSK-3β, prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it acts as a transcriptional co-activator, influencing gene expression related to cell proliferation, differentiation, and survival.[12]

Akt/GSK-3β Signaling Pathway

Lithium also indirectly inhibits GSK-3β through the Akt signaling pathway. Akt, a serine/threonine kinase, phosphorylates GSK-3β at Serine 9, leading to its inactivation. Lithium can promote the activity of Akt, thereby enhancing the inhibitory phosphorylation of GSK-3β. This pathway is crucial for cell survival and metabolism.[13]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Lithium Regulates Keratinocyte Proliferation Via Glycogen Synthase Kinase 3 and NFAT2 (Nuclear Factor of Activated T Cells 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]

- 6. www2.nau.edu [www2.nau.edu]

- 7. researchgate.net [researchgate.net]

- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Lithium Inhibits GSK3β and Augments GluN2A Receptor Expression in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of Gsk3β-β-TrCP Interaction Is Required for Late Phase Stabilization of β-Catenin in Canonical Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Accumulation of β-catenin by lithium chloride in porcine myoblast cultures accelerates cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. docs.abcam.com [docs.abcam.com]

- 13. dot | Graphviz [graphviz.org]

The Impact of Lithium Citrate on Inositol Monophosphatase: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies concerning the inhibitory effects of lithium citrate on inositol monophosphatase (IMPase). The document focuses on the core biochemical interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows. This information is intended to serve as a foundational resource for researchers and professionals involved in pharmacology, neuroscience, and drug development.

Core Findings: Uncompetitive Inhibition and the Inositol Depletion Hypothesis

Initial research has firmly established that lithium acts as an uncompetitive inhibitor of inositol monophosphatase.[1][2] This mode of inhibition is significant because it means that lithium binds to the enzyme-substrate complex, and its inhibitory effect becomes more pronounced at higher substrate concentrations. This observation is a cornerstone of the "inositol depletion hypothesis," which posits that in overactive neurons with high levels of inositol phosphates, lithium's inhibition of IMPase is enhanced, leading to a reduction in the recycling of inositol.[3] This depletion is thought to selectively dampen the signaling of hyperactive neurons, a proposed mechanism for its mood-stabilizing effects in conditions like bipolar disorder.[3][4]

Quantitative Analysis of Lithium's Inhibitory Action

The inhibitory potency of lithium on IMPase has been quantified in several early studies. The inhibition constant (Ki) is a critical parameter representing the concentration of the inhibitor required to produce half-maximum inhibition. It is important to note that the Ki for lithium can vary depending on the specific substrate being hydrolyzed by IMPase.

| Substrate | Lithium Inhibition Constant (Ki) | Source Organism | Reference |

| myo-Inositol 1-phosphate | ~1.0 mM | Bovine Brain | [1] |

| myo-Inositol 4-phosphate | ~0.26 mM | Bovine Brain | [1] |

| racemic myo-Inositol 1-phosphate | 1.1 mM | Bovine Brain | [5] |

| myo-Inositol 4-phosphate | 0.11 mM | Bovine Brain | [5] |

| Adenosine 2'-monophosphate | 1.52 mM | Bovine Brain | [5] |

Table 1: Quantitative Data on Lithium Inhibition of Inositol Monophosphatase

Experimental Protocols

The following sections detail the methodologies employed in the initial studies to characterize the interaction between lithium and IMPase.

Purification of Inositol Monophosphatase from Bovine Brain

A foundational step in studying the kinetics of lithium's inhibition was the purification of IMPase to homogeneity.

Protocol:

-

Homogenization: Bovine brain tissue is homogenized in a suitable buffer (e.g., Tris-HCl) to create a crude extract.

-

Centrifugation: The homogenate is centrifuged to remove cellular debris, yielding a supernatant containing cytosolic proteins, including IMPase.

-

Chromatography: The supernatant is subjected to a series of column chromatography steps to separate IMPase from other proteins. This typically includes:

-

Ion-Exchange Chromatography: Using a resin such as DEAE-cellulose to separate proteins based on their net charge.

-

Gel Filtration Chromatography: To separate proteins based on their size.

-

-

Purity Assessment: The purity of the enzyme at each stage is assessed using techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE). A single band on the gel indicates a homogenous preparation.

Inositol Monophosphatase Activity Assay (Continuous Spectrophotometric Method)

The activity of the purified IMPase and the inhibitory effects of lithium were commonly determined using a continuous spectrophotometric assay. This method measures the rate of phosphate release from the inositol monophosphate substrate.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing:

-

Buffer: A suitable buffer to maintain a physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).

-

Magnesium Chloride (MgCl₂): As IMPase requires Mg²⁺ as a cofactor for its activity.

-

Substrate: A known concentration of inositol monophosphate (e.g., myo-inositol 1-phosphate).

-

Coupling Enzymes: Enzymes such as purine nucleoside phosphorylase and xanthine oxidase are added.

-

MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside): A substrate for purine nucleoside phosphorylase.

-

-

Enzyme Addition: The reaction is initiated by adding a small amount of purified IMPase to the reaction mixture.

-

Spectrophotometric Monitoring: The absorbance is monitored continuously at a specific wavelength (e.g., 360 nm). The cleavage of MESG by the coupling enzymes, which is dependent on the phosphate released by IMPase, results in a change in absorbance.

-

Rate Calculation: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

Inhibition Studies: To determine the Ki for lithium, the assay is performed in the presence of varying concentrations of this compound (or lithium chloride). The reaction rates are then plotted against the substrate concentration in the presence and absence of the inhibitor to determine the mode of inhibition and the Ki value.

Visualizing the Molecular Interactions and Workflows

To better understand the complex processes involved, the following diagrams illustrate the key signaling pathway and experimental procedures.

Caption: The Phosphatidylinositol Signaling Pathway and the Site of Lithium Inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Lithium and the phosphoinositide cycle: an example of uncompetitive inhibition and its pharmacological consequences. | Semantic Scholar [semanticscholar.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Inositol Phosphates Purification Using Titanium Dioxide Beads - UCL Discovery [discovery.ucl.ac.uk]

- 5. Chemical and kinetic mechanism of the inositol monophosphatase reaction and its inhibition by Li+ - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the bioavailability of lithium citrate oral solution

An In-depth Technical Guide to the Bioavailability of Lithium Citrate Oral Solution

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lithium salts are the cornerstone for the management of bipolar disorder. While lithium carbonate is the most frequently used salt, available in immediate and sustained-release solid dosage forms, this compound is available as an oral solution. This guide provides a comprehensive technical overview of the bioavailability and pharmacokinetic profile of this compound oral solution, intended for professionals in drug development and clinical research. The oral solution offers advantages in specific patient populations, such as those with dysphagia, and exhibits distinct pharmacokinetic properties, including a more rapid rate of absorption compared to solid formulations. This document synthesizes key data from clinical studies, details common experimental protocols for bioavailability assessment, and visualizes relevant biological pathways and workflows.

Pharmacokinetics of Lithium

Lithium is a monovalent cation that is not metabolized in the body and is almost entirely excreted by the kidneys.[1][2] Its pharmacokinetic profile is characterized by rapid absorption from oral solutions, distribution approximating total body water, and elimination kinetics that are highly dependent on renal function.[2][3]

Absorption

Following oral administration, lithium is readily and almost completely absorbed from the gastrointestinal tract, primarily in the jejunum and ileum.[4] The bioavailability of lithium formulations is generally high, in the range of 80-100%.[4] this compound oral solution is noted for its rapid absorption, with peak serum concentrations (Tmax) being reached significantly faster than with solid dosage forms like lithium carbonate tablets.[5][6] Peak plasma concentrations for the oral solution are typically achieved within 0.5 to 1 hour after administration.[3][5]

Distribution

The distribution space of lithium is approximately that of total body water, with an apparent volume of distribution ranging from 0.7 to 1.0 L/kg.[2][7] Lithium does not bind to plasma proteins.[7][8] This extensive distribution into total body water means that factors like body composition can influence its concentration in the bloodstream.[9]

Metabolism

Lithium is an element and is not metabolized by the body.[2] It is excreted in its original ionic form.[2]

Excretion

Lithium is primarily eliminated from the body through renal excretion.[2][3] It is filtered by the glomeruli, and approximately 80% is reabsorbed in the proximal tubules, a process that competes with sodium reabsorption.[3] Consequently, the patient's sodium balance can significantly impact lithium clearance; low sodium intake increases lithium reabsorption and the risk of toxicity.[3] The elimination half-life is typically around 22-24 hours in adults with normal renal function.[1][10]

Comparative Bioavailability Data

Clinical studies have established that while the rate of absorption for this compound oral solution is faster, the overall extent of absorption (bioavailability) is equivalent to that of immediate-release lithium carbonate tablets.

Table 1: Pharmacokinetic Parameters of this compound Oral Solution vs. Lithium Carbonate Immediate-Release Tablets

This table summarizes data from comparative bioavailability studies in healthy adult volunteers.

| Parameter | This compound Oral Solution | Lithium Carbonate Tablets (Immediate-Release) | Reference |

| Tmax (hours) | 0.8 - 0.9 ± 0.42 | 1.4 - 2.1 ± 0.74 | [5][6] |

| Cmax (mmol/L) | 1.34 ± 0.37 | 1.19 ± 0.47 | [5] |

| AUC (mmol/L*hr) | 7.40 ± 1.85 | 7.24 ± 2.56 | [5] |

| T½ (hours) | 13.57 ± 6.43 | 15.18 ± 3.57 | [5] |

| T½ (hours) | ~22 | ~22 | [1] |

Tmax: Time to reach maximum serum concentration; Cmax: Maximum serum concentration; AUC: Area under the concentration-time curve; T½: Elimination half-life.

Experimental Protocols

The following sections detail standardized methodologies for conducting a bioavailability study of this compound oral solution and for the analytical determination of lithium in plasma samples.

Protocol for a Comparative Bioavailability Study

This protocol is a representative example based on common practices in pharmacokinetic research for lithium.[2][3][10]

1. Study Design:

-

Type: Randomized, two-period, two-sequence, crossover design.[2]

-

Objective: To compare the rate and extent of absorption of a single oral dose of this compound oral solution versus immediate-release lithium carbonate tablets.

-

Washout Period: A minimum of a 1-week washout period between the two treatment phases to ensure complete elimination of the drug.[2]

2. Study Population:

-

Subjects: Healthy adult volunteers (typically male to avoid hormonal fluctuations affecting renal clearance), aged 18-45 years.[3][10]

-

Inclusion Criteria: Normal findings on physical examination, ECG, and clinical laboratory tests (hematology, biochemistry, and urinalysis).

-

Exclusion Criteria: History of renal, cardiovascular, or gastrointestinal disease; hypersensitivity to lithium; use of any medication for at least two weeks prior to the study.

3. Dosing and Administration:

-

Fasting: Subjects fast overnight for at least 10 hours before drug administration.[10]

-

Dosage: A single oral dose of each formulation containing an equivalent amount of lithium ion (e.g., 13.6 mmol Li+).[1]

-

Administration: The specified dose is administered with a standardized volume of water (e.g., 200 mL).

4. Blood Sampling:

-

Schedule: Venous blood samples (e.g., 5 mL) are collected in heparinized tubes at pre-dose (0 hours) and at specified time points post-dose, such as 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours.[3][10]

-

Processing: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C) until analysis.

5. Pharmacokinetic Analysis:

-

Parameters: Cmax, Tmax, AUC₀-t, AUC₀-∞, and T½ are calculated from the plasma concentration-time data for each subject and formulation using non-compartmental methods.

-

Statistical Analysis: Analysis of Variance (ANOVA) is performed on the log-transformed pharmacokinetic parameters (Cmax, AUC) to determine bioequivalence. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) must fall within the range of 80-125%.[2]

Protocol for Lithium Determination in Plasma by Atomic Absorption Spectrophotometry (AAS)

AAS is a common, robust, and reliable method for quantifying lithium concentrations in biological matrices.[11][12]

1. Principle:

-

The method is based on the principle that ground-state atoms of an element will absorb light at a specific, characteristic wavelength.[13] The amount of light absorbed is directly proportional to the concentration of the analyte atoms in the light path.[13] For lithium, this characteristic wavelength is 670.8 nm.[11]

2. Instrumentation & Reagents:

-

Instrument: Atomic Absorption Spectrometer equipped with a lithium hollow-cathode lamp and an air-acetylene flame atomizer.[11]

-

Reagents: Type 1 reagent-grade water, certified lithium standard solution (e.g., 1000 mg/L), and pooled human plasma (for matrix-matched standards).

3. Standard Preparation:

-

Stock Solution: Prepare a stock solution of lithium (e.g., 100 mmol/L).[14]

-

Working Standards: Prepare a series of working standards by serially diluting the stock solution with pooled, lithium-free human plasma or a matrix mimic (e.g., saline with physiological concentrations of sodium and potassium) to cover the expected therapeutic range (e.g., 0.2 to 2.0 mmol/L).[12][14]

4. Sample Preparation:

-

Thaw frozen plasma samples at room temperature.

-

Vortex samples to ensure homogeneity.

-

Dilute the plasma samples with Type 1 water (e.g., a 1:10 or 1:20 dilution) to reduce viscosity and matrix effects.[12]

5. Instrumental Analysis:

-

Optimize the AAS instrument according to the manufacturer's guidelines for lithium analysis (wavelength: 670.8 nm, slit width, lamp current, gas flow rates).

-

Aspirate a blank (diluent) to zero the instrument.

-

Aspirate the prepared standards in increasing order of concentration to generate a calibration curve.

-

Aspirate the diluted patient samples and quality control (QC) samples.

-

The instrument's software calculates the concentration of lithium in the samples by interpolating their absorbance values from the calibration curve.

Relevant Signaling Pathways

The precise antimanic mechanism of lithium is not fully understood, but two major hypotheses involve its action on intracellular signaling pathways: the inositol depletion hypothesis and the inhibition of glycogen synthase kinase-3 (GSK-3).

The Inositol Depletion Hypothesis

This hypothesis posits that lithium inhibits the enzyme inositol monophosphatase (IMPase).[15] This inhibition disrupts the recycling of inositol, a critical precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2).[16] Depletion of PIP2 attenuates signaling through pathways that rely on the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which are overactive in mania.[15][17]

Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

Lithium directly and indirectly inhibits GSK-3, a serine/threonine kinase involved in numerous signaling pathways that regulate gene transcription, neurogenesis, and synaptic plasticity.[4][18] GSK-3 is constitutively active and its inhibition by lithium is thought to mimic aspects of neuroprotective and mood-stabilizing signaling cascades, such as those activated by Wnt and neurotrophic factors.[7][9]

References

- 1. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]

- 2. Bioequivalence of two lithium formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 4. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Bioavailability of lithium from this compound syrup versus conventional lithium carbonate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bioavailability of lithium carbonate and this compound: a comparison of two controlled-release preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validating GSK3 as an in vivo target of lithium action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Determination of plasma and erythrocyte lithium concentrations by atomic absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Atomic absorption spectroscopy - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. IP3 accumulation and/or inositol depletion: two downstream lithium's effects that may mediate its behavioral and cellular changes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for In Vitro Studies Using Lithium Citrate

Audience: Researchers, scientists, and drug development professionals.

Introduction